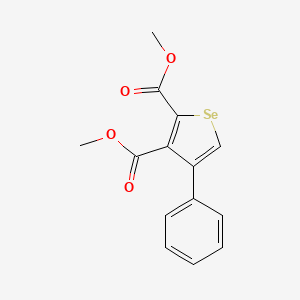
Dimethyl 4-phenylselenophene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is an organic compound belonging to the class of selenophenes, which are heterocyclic compounds containing selenium This compound is characterized by the presence of two ester groups and a phenyl group attached to the selenophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-phenylselenophene-2,3-dicarboxylate typically involves the reaction of 4-phenylselenophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-phenylselenophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted selenophenes and phenyl derivatives.
Scientific Research Applications
Dimethyl 4-phenylselenophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of dimethyl 4-phenylselenophene-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. The presence of selenium in the molecule contributes to its unique reactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-phenylthiophene-2,3-dicarboxylate: Similar structure but contains sulfur instead of selenium.
Dimethyl 4-phenylfuran-2,3-dicarboxylate: Contains oxygen instead of selenium.
Dimethyl 4-phenylpyrrole-2,3-dicarboxylate: Contains nitrogen instead of selenium.
Uniqueness
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Properties
CAS No. |
64254-45-1 |
|---|---|
Molecular Formula |
C14H12O4Se |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
dimethyl 4-phenylselenophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4Se/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
FPGKCJSXQACZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C([Se]C=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















